molecular formula C12H19ClN2 B14381307 2,5-Dibutyl-3-chloropyrazine CAS No. 88346-46-7

2,5-Dibutyl-3-chloropyrazine

Cat. No.: B14381307
CAS No.: 88346-46-7
M. Wt: 226.74 g/mol
InChI Key: JAHOTFJUWBOJLS-UHFFFAOYSA-N
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Description

2,5-Dibutyl-3-chloropyrazine (CAS: 88346-46-7) is a halogenated pyrazine derivative with the molecular formula C₁₂H₁₉ClN₂ and a molecular weight of 232.75 g/mol . Its structure features a pyrazine ring substituted with chlorine at the 3-position and butyl groups at the 2- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibutyl-3-chloropyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3-methoxypyrazine with butyl lithium, followed by chlorination. This method ensures the selective introduction of butyl groups and a chlorine atom at the desired positions on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutyl-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can introduce aryl or alkyl groups onto the pyrazine ring .

Scientific Research Applications

2,5-Dibutyl-3-chloropyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dibutyl-3-chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazines

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2,5-dibutyl-3-chloropyrazine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Properties
This compound C₁₂H₁₉ClN₂ 232.75 Cl (C3), C₄H₉ (C2, C5) High lipophilicity (logP ~5.2 estimated)
3-Chloro-2,5-dimethylpyrazine C₆H₇ClN₂ 142.59 Cl (C3), CH₃ (C2, C5) Lower logP (~2.1), volatile aroma compound
2,5-Dimethyl-3-propylpyrazine C₉H₁₄N₂ 150.22 CH₃ (C2, C5), C₃H₇ (C3) Intermediate logP (~3.5), used in flavors
2,5-Dichloropyrazine C₄H₂Cl₂N₂ 148.98 Cl (C2, C5) High reactivity, precursor for synthesis

Key Observations :

  • Lipophilicity: The butyl groups in this compound significantly increase its hydrophobicity compared to methyl- or propyl-substituted analogs.
  • Reactivity : Chlorine at the 3-position reduces electron density at adjacent carbons, making the compound less reactive toward electrophilic substitution compared to 2,5-dichloropyrazine .

Critical Discussion :

  • Bioactivity : Chlorinated pyrazines often exhibit antimicrobial or insecticidal properties. For instance, 3,5-dichloropyrazine-2-carboxamide (CAS: 312736-50-8) is explored for its bioactivity .
  • Flavor Chemistry: Smaller alkyl groups (methyl, propyl) enhance volatility, making them suitable for aroma applications, whereas bulkier butyl groups may limit vapor pressure but improve persistence in non-volatile matrices .

Properties

CAS No.

88346-46-7

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

2,5-dibutyl-3-chloropyrazine

InChI

InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3

InChI Key

JAHOTFJUWBOJLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C(=N1)Cl)CCCC

Origin of Product

United States

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